2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide

Description

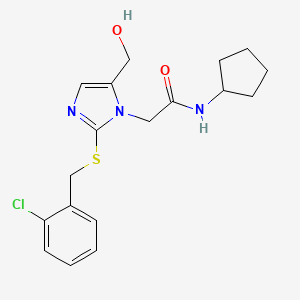

The compound 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide features a central 1H-imidazole ring substituted at position 2 with a 2-chlorobenzylthio group and at position 5 with a hydroxymethyl moiety. The imidazole core is linked via an acetamide bridge to a cyclopentyl group.

Key physicochemical properties include:

- Molecular formula: C₁₈H₂₂ClN₃O₂S

- Molecular weight: 379.904 g/mol

- Functional groups: Thioether, hydroxymethyl, acetamide.

Synthetic routes for analogous compounds (e.g., ) often involve multi-step reactions, including nucleophilic substitutions and click chemistry for triazole-thiazole derivatives .

Properties

IUPAC Name |

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-16-8-4-1-5-13(16)12-25-18-20-9-15(11-23)22(18)10-17(24)21-14-6-2-3-7-14/h1,4-5,8-9,14,23H,2-3,6-7,10-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGNQNBJGGJWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-(2-chlorobenzyl)thioacetamide. This intermediate is then reacted with hydroxymethylimidazole under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the imidazole ring or the chlorobenzyl group.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chlorine atom could result in various substituted benzyl derivatives.

Scientific Research Applications

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Industry: It can be used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table highlights critical differences between the target compound and its analogs:

Key Observations:

- Core Structure : The target compound’s 1H-imidazole core contrasts with benzimidazole-triazole-thiazole hybrids (e.g., 9c), which may enhance binding to enzymes like α-glucosidase .

- Substituent Position : The 2-chlorobenzylthio group in the target differs from BG05193’s 3-chlorophenyl variant, where positional isomerism could alter steric and electronic interactions with biological targets .

- Hydroxymethyl : Present in both the target and the fluorobenzyl analog (), this group may improve solubility but could also increase susceptibility to oxidation .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties:

- Solubility : The hydroxymethyl group in the target and ’s compound may enhance water solubility compared to nitro- or bromophenyl-substituted analogs .

- Stability : Thioether linkages (target, ) are generally more stable than thioesters but less stable than ethers, affecting shelf life and in vivo degradation .

Biological Activity

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This compound features a complex structure, including an imidazole ring, a thioether linkage, and a hydroxymethyl substituent, which may contribute to its pharmacological properties.

- Molecular Formula : C16H18ClN3O2S

- Molecular Weight : 351.9 g/mol

- CAS Number : 921795-81-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as androgen receptors and enzymes involved in lipid metabolism. The presence of the hydroxymethyl group and the thioether linkage enhances its binding affinity and selectivity towards these targets, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide exhibits several notable biological activities:

-

Targeting Androgen Receptors :

- The compound demonstrates a high binding affinity for androgen receptors, which are often overexpressed in prostate cancer cells. This characteristic allows it to accumulate in cancerous tissues, potentially aiding in imaging applications like Single Photon Emission Computed Tomography (SPECT) .

- Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of prostate cancer cells by blocking androgen receptor signaling pathways.

-

Antibacterial Properties :

- Similar compounds have exhibited antibacterial activity, suggesting that this compound may also possess such properties. The thioether group is known to enhance antimicrobial efficacy .

- Comparative Analysis : Compounds with structural similarities have shown varying degrees of antimicrobial activity, indicating potential for further exploration in this area.

-

Inhibition of Lipid Metabolism Enzymes :

- The compound may serve as an inhibitor for enzymes involved in lipid metabolism, which is crucial for developing treatments for metabolic disorders .

- Research Findings : Studies indicate that compounds with similar imidazole structures can modulate lipid metabolic pathways effectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)thio-N-methylacetamide | Thioether linkage; acetamide group | Antimicrobial activity |

| 5-hydroxymethylimidazole | Imidazole ring; hydroxymethyl group | Antibacterial properties |

| N-(biphenylylmethyl)imidazoles | Imidazole core; biphenyl substituent | Angiotensin II receptor antagonists |

The unique combination of functional groups in 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide provides it with versatile biological activities that are distinct from other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.